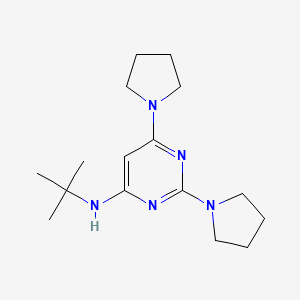
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine
Overview
Description
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with pyrrolidine rings and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core and pyrrolidine rings allow it to bind to active sites, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile and pyrrolidine-2,5-diones share structural similarities with N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine.
Pyrimidine derivatives: Compounds such as 2,6-diaminopyrimidine and 4-amino-2,6-dimethylpyrimidine are structurally related.
Uniqueness
This compound is unique due to the combination of its tert-butyl group and pyrrolidine rings, which confer distinct steric and electronic properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
157014-19-2 |
|---|---|
Molecular Formula |
C16H27N5 |
Molecular Weight |
289.42 g/mol |
IUPAC Name |
N-tert-butyl-2,6-dipyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H27N5/c1-16(2,3)19-13-12-14(20-8-4-5-9-20)18-15(17-13)21-10-6-7-11-21/h12H,4-11H2,1-3H3,(H,17,18,19) |
InChI Key |
NWOWSSSKNVNXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=NC(=N1)N2CCCC2)N3CCCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8665605.png)



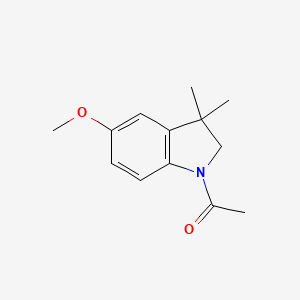

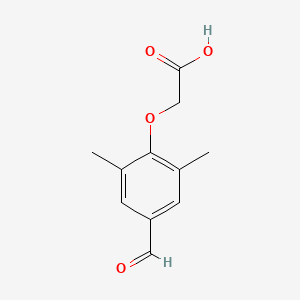
![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)
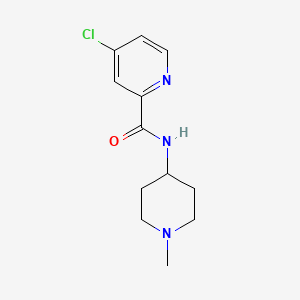
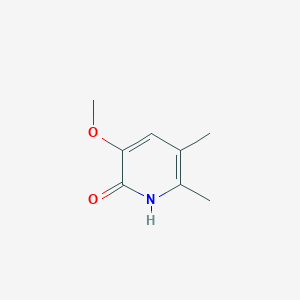
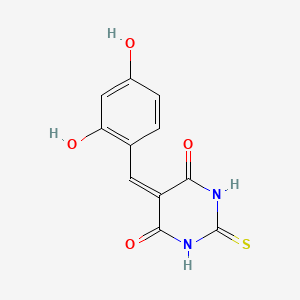


![Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci)](/img/structure/B8665707.png)
